molecular formula C16H21BrN2O2 B13476302 Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate

Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate

Cat. No.: B13476302
M. Wt: 353.25 g/mol
InChI Key: UJAFGFYIGKGPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular compound features a pyridine ring substituted with bromine and a cyano group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid with octanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Hydrolysis: 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.

    Reduction: 2-(6-bromo-2-aminopyridin-3-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid, which can then interact with various biological pathways. The bromine and cyano groups also contribute to its reactivity and potential binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: A simpler ester with a pleasant aroma, commonly used in fragrances.

    2-(6-bromo-2-cyanopyridin-3-yl)acetic acid: The acid precursor to the ester.

    Ethyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate: A similar ester with an ethyl group instead of an octyl group.

Uniqueness

Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is unique due to its combination of a pyridine ring with bromine and cyano substituents, along with an octyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate

InChI

InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-16(20)11-13-8-9-15(17)19-14(13)12-18/h8-9H,2-7,10-11H2,1H3

InChI Key

UJAFGFYIGKGPPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1=C(N=C(C=C1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.